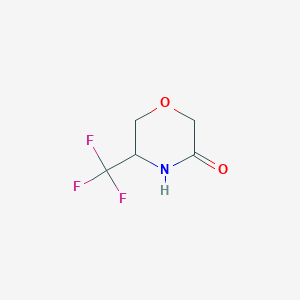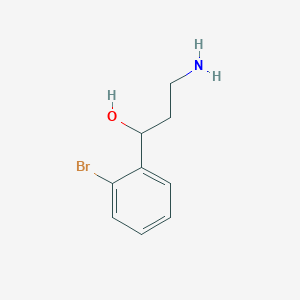
3-Amino-1-(2-bromophenyl)propan-1-ol
Descripción general
Descripción
“3-Amino-1-(2-bromophenyl)propan-1-ol” is a compound that contains an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane chain, with a bromophenyl group attached to the first carbon .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2-bromophenyl)propan-1-ol” consists of a three-carbon chain (propane) with an amino group (-NH2) and a hydroxyl group (-OH) attached to the first carbon. The second carbon is attached to a bromophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a bromine atom attached .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One study involves the synthesis and characterization of substituted phenyl azetidines, which are potential antimicrobial agents. The compound 3-Amino-1-(2-bromophenyl)propan-1-ol is used as an intermediate in the synthesis of these azetidines, indicating its utility in developing compounds with potential antimicrobial properties (Doraswamy & Ramana, 2013).
Anticancer and Kinase Inhibition
Another area of research includes the investigation of 3-Amino-1-(2-bromophenyl)propan-1-ol derivatives for Src kinase inhibitory and anticancer activities. These derivatives have shown promise in the synthesis strategy targeting Src kinase inhibitors, a crucial pathway in cancer research. The study highlights the potential of these compounds in the development of new anticancer therapies (Sharma et al., 2010).
Material Science and Fluorescent Markers
Research has also extended into the field of material science, where derivatives of 3-Amino-1-(2-bromophenyl)propan-1-ol have been evaluated for their photophysical properties. These properties allow their application in the development of fluorescent biomarkers for biodiesel quality control, demonstrating the compound's versatility beyond pharmaceuticals into environmental and material sciences (Pelizaro et al., 2019).
Synthetic Chemistry and Cardioselectivity
In synthetic chemistry, the compound has been utilized in the development of beta-adrenoceptor blocking agents, showing significant cardioselectivity. These findings offer insights into the design of more selective and effective cardiovascular drugs (Rzeszotarski et al., 1979).
Propiedades
IUPAC Name |
3-amino-1-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPKMJDKAQMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-bromophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)
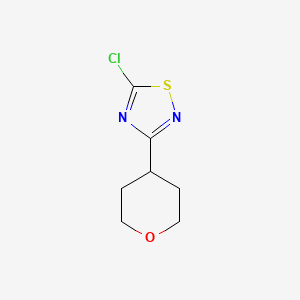
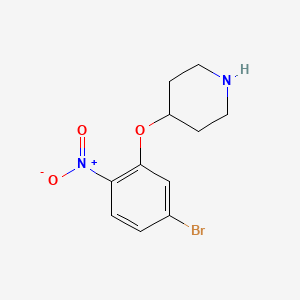
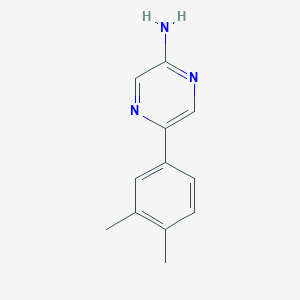
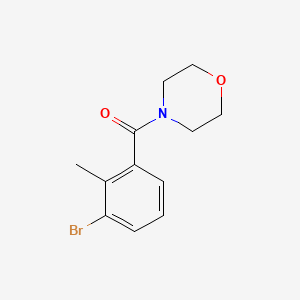
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
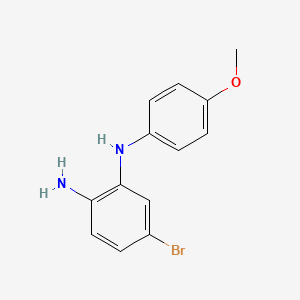
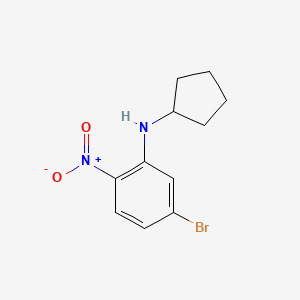
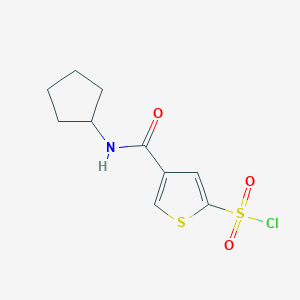
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
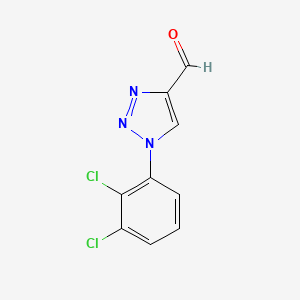
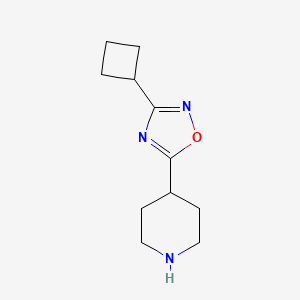
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
